

Application Notes and Protocols for Atopaxar Hydrobromide in Animal Studies

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Compound of Interest

Compound Name: Atopaxar Hydrobromide

Cat. No.: B1667681

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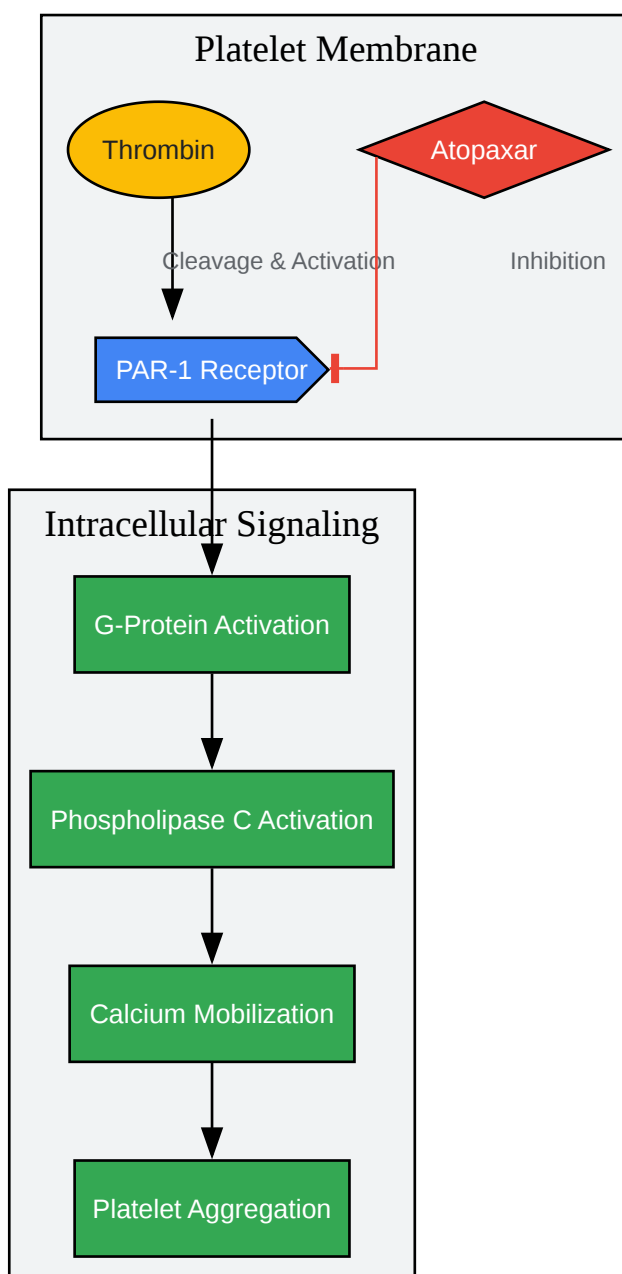
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of **Atopaxar Hydrobromide** doses for use in animal studies. Atopaxar is a potent and selective, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation.[1][2][3] These guidelines are intended to ensure consistent and effective formulation for preclinical research in various animal models.

Mechanism of Action

Atopaxar functions as a competitive and reversible antagonist of PAR-1.[1] Thrombin, a critical enzyme in the coagulation cascade, typically activates platelets by cleaving the N-terminus of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to intracellular signaling and subsequent platelet aggregation.[1][3] Atopaxar binds to the PAR-1 receptor, preventing this thrombin-mediated activation and thereby inhibiting platelet aggregation.[1][4]

Signaling Pathway of Thrombin-Induced Platelet Activation and Inhibition by Atopaxar



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Caption: Thrombin activates PAR-1, initiating a signaling cascade that results in platelet aggregation. Atopaxar blocks this by inhibiting the PAR-1 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for **Atopaxar Hydrobromide** from preclinical and clinical studies.

Table 1: Pharmacokinetic and Pharmacodynamic Properties

Parameter	Value	Species	Reference
Molecular Weight	608.55 g/mol	N/A	[5]
Half-life	~23 hours	Human	[1][4]
Time to Max. Plasma Conc. (Tmax)	~3.5 hours	Human	[1][4]
Metabolism	Primarily by CYP3A4	Human	[1][4]
Route of Elimination	Feces	Human	[1][4]
IC50 (TRAP-induced platelet aggregation)	64 nM	Human	[4]
IC50 (haTRAP binding to PAR-1)	0.019 μ M	Human	[2]

Table 2: Reported Dosages in Animal Studies

Animal Model	Route of Administration	Dosage	Key Findings	Reference
Guinea Pig	Oral (p.o.)	30 - 100 mg/kg	Dose-dependent prolongation of time to occlusion in a thrombosis model. No effect on bleeding time at up to 1000 mg/kg.	[2]
Rat	Oral (p.o.)	10 and 30 mg/kg	Attenuated intimal thickening after balloon injury.	[6]

Experimental Protocols: Dose Preparation for Animal Studies

This section provides detailed protocols for the preparation of **Atopaxar Hydrobromide** for oral administration in animal studies. **Atopaxar Hydrobromide** is soluble in DMSO.^{[5][7]} For in vivo applications, co-solvents are typically required to achieve a stable and biocompatible formulation.

Materials:

- **Atopaxar Hydrobromide** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Corn oil
- Sterile vials
- Vortex mixer
- Sonicator (optional)

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for many rodent studies.

- Prepare the vehicle solution:
 - In a sterile vial, combine the following in the specified order, ensuring each component is fully dissolved before adding the next:
 - 10% DMSO

- 40% PEG300
- 5% Tween-80
- 45% Saline
- Vortex thoroughly to create a homogenous solution.
- Dissolve **Atopaxar Hydrobromide**:
 - Weigh the required amount of **Atopaxar Hydrobromide** powder.
 - Add the powder to the prepared vehicle solution to achieve the desired final concentration (e.g., ≥ 2.5 mg/mL).[2]
 - Vortex the mixture until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Protocol 2: Oil-Based Formulation

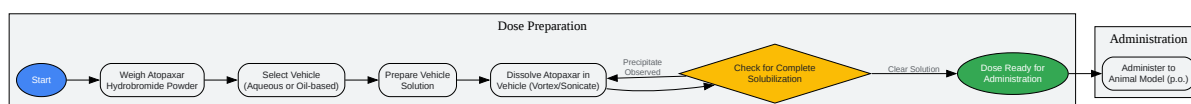
This formulation can be an alternative, particularly for studies requiring lipid-based vehicles.

- Prepare the vehicle solution:
 - In a sterile vial, combine:
 - 10% DMSO
 - 90% Corn Oil
 - Vortex thoroughly.
- Dissolve **Atopaxar Hydrobromide**:
 - Add the weighed **Atopaxar Hydrobromide** powder to the DMSO/Corn Oil mixture.
 - Vortex until a clear solution is obtained. A concentration of ≥ 2.5 mg/mL is achievable.[2]

Storage and Handling:

- **Atopaxar Hydrobromide** powder should be stored at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks), protected from light.[5]
- Prepared stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] It is recommended to prepare fresh working solutions for each experiment.

Experimental Workflow for **Atopaxar Hydrobromide** Dose Preparation



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Caption: Workflow for the preparation and administration of **Atopaxar Hydrobromide** for animal studies.

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